2-Tert-butyl-3-methylimidazolidin-4-one
Description
Historical Context of Imidazolidinone Development
The history of the imidazolidin-4-one (B167674) scaffold can be traced back to the early 20th century. Initial investigations into related structures, such as diphenylhydantoin, were conducted by Heinrich Biltz in 1908. semanticscholar.org The first documented synthesis of an imidazolidin-4-one was reported shortly thereafter, involving the chemical reduction of a 5,5-diphenylthiohydantoin. semanticscholar.org
A significant advancement in the field came in 1950 when Close first prepared chiral 2-imidazolidinones. ingentaconnect.com This development was pivotal, as it laid the groundwork for the future use of these heterocycles in stereocontrolled synthesis. Later, in the 1980s and 1990s, the work of Dieter Seebach on the "Self-Regeneration of Stereocenters" brought chiral imidazolidinones to the forefront as effective chiral auxiliaries, demonstrating their ability to control the formation of new stereocenters in a predictable manner. ethz.chsemanticscholar.orgcapes.gov.br This concept involves temporarily incorporating a chiral molecule to direct a reaction's stereochemical outcome. ethz.chcapes.gov.br
The turn of the 21st century marked another paradigm shift with the emergence of organocatalysis. In 2000, David MacMillan introduced chiral imidazolidinones as a new class of organic catalysts capable of activating substrates through the formation of iminium ions. jk-sci.comsigmaaldrich.com This pioneering work, which led to MacMillan sharing the 2021 Nobel Prize in Chemistry, established imidazolidinones as powerful tools for a vast range of asymmetric transformations. jk-sci.com
Structural Classification of Imidazolidinone Systems Relevant to 2-Tert-butyl-3-methylimidazolidin-4-one
Imidazolidinones are structurally defined by a five-membered ring containing two nitrogen atoms and one ketone group. They are broadly classified based on the position of the carbonyl function relative to the two nitrogen atoms. wikipedia.org
2-Imidazolidinones : In this isomer, the carbonyl group is at the C2 position, flanked by the two nitrogen atoms at positions 1 and 3. These compounds are essentially cyclic ureas. wikipedia.org They have found applications as polar solvents, in the synthesis of pharmaceuticals like imidapril (B193102) and azlocillin, and as chiral auxiliaries. wikipedia.orgingentaconnect.com
4-Imidazolidinones : Here, the carbonyl group is at the C4 position, adjacent to a nitrogen at position 3 and a methylene (B1212753) group at C5. The nitrogen atoms are at positions 1 and 3. wikipedia.org This is the structural class to which this compound belongs.
The subject of this article, This compound , is a substituted 4-imidazolidinone. Its structure is characterized by:
A central five-membered imidazolidinone ring.
A carbonyl group at the C4 position.
A bulky tert-butyl group attached to the C2 position. This group plays a crucial role in creating a defined steric environment, which is essential for its function in asymmetric synthesis.
A methyl group on the nitrogen atom at the N3 position.
A stereocenter at the C2 position, meaning the compound can exist as different enantiomers, typically (S) or (R).
This specific arrangement of substituents is fundamental to its efficacy as a chiral precursor and building block in organocatalysis. sigmaaldrich.com
Evolution of Research Themes Pertaining to Substituted Imidazolidinones
Research interest in substituted imidazolidinones has evolved significantly over the decades, transitioning from foundational synthesis to highly sophisticated applications.
Early Medicinal Chemistry: The initial impetus for imidazolidinone synthesis was closely linked to medicinal chemistry, with early analogues being investigated for their biological activity, such as the anticonvulsant properties of related hydantoins. semanticscholar.org This theme continues today, with the imidazolidinone core appearing in various drug candidates. acs.orgnih.govmdpi.comnih.gov
Chiral Auxiliaries for Asymmetric Synthesis: A major research thrust emerged with the use of chiral imidazolidinones as removable control groups (chiral auxiliaries) to induce stereoselectivity. ingentaconnect.com The principle involves covalently attaching the auxiliary to a substrate, performing a diastereoselective reaction such as an alkylation or aldol (B89426) reaction, and then cleaving the auxiliary to yield an enantiomerically enriched product. ingentaconnect.comnih.govresearchgate.netwilliams.edu The Seebach group extensively developed this concept, using imidazolidinones derived from amino acids for the asymmetric synthesis of α-amino and α-hydroxy acids. ethz.chcapes.gov.brrsc.org
Solid-Phase Synthesis: To improve the practicality and recyclability of expensive chiral auxiliaries, researchers adapted these systems for solid-phase synthesis. nih.gov By anchoring the imidazolidinone auxiliary to a polymer support, the products could be easily separated by filtration, and the auxiliary could be recovered and reused. nih.gov
Organocatalysis: The most recent and impactful research theme is the use of chiral imidazolidinones as metal-free organocatalysts. Pioneered by MacMillan, this approach utilizes the ability of secondary amine-containing imidazolidinones to react reversibly with α,β-unsaturated aldehydes and ketones. jk-sci.comsigmaaldrich.comcore.ac.uk This reaction forms a chiral iminium ion, which lowers the substrate's Lowest Unoccupied Molecular Orbital (LUMO), activating it toward nucleophilic attack. wikipedia.orgrsc.org This activation strategy has enabled a wide array of previously challenging asymmetric reactions, including:
Diels-Alder Reactions jk-sci.comsigmaaldrich.com
Friedel-Crafts Alkylations sigmaaldrich.comsigmaaldrich.com
Michael Additions
α-Halogenations and α-Oxidations rsc.org
Photoredox Catalysis sigmaaldrich.com
This evolution from stoichiometric auxiliary to substoichiometric catalyst represents a significant advancement in green and sustainable chemistry. mdpi.comrsc.org
Scope and Significance of this compound in Contemporary Organic Chemistry Research
The compound this compound, particularly in its chiral forms, is a cornerstone of modern asymmetric organocatalysis. Its significance lies primarily in its role as a precursor to the highly effective "second-generation" MacMillan organocatalysts. sigmaaldrich.comsigmaaldrich.com
The key to its utility is the bulky tert-butyl group at the C2 position. This substituent provides a well-defined and sterically hindered environment around the active catalytic site. When this imidazolidinone is used to catalyze a reaction, this steric bulk effectively shields one face of the activated substrate (the iminium ion), forcing the reacting partner to approach from the less hindered face. This directed approach results in the formation of one enantiomer of the product in high excess, a critical goal in pharmaceutical synthesis. sigmaaldrich.comcore.ac.uk
Detailed Research Findings:
Research has shown that catalysts derived from this compound are exceptionally effective in a variety of transformations. For instance, the (2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone, a derivative, was identified by MacMillan as the optimal catalyst for the Friedel-Crafts alkylation of indoles with α,β-unsaturated aldehydes, achieving high yields and excellent enantioselectivity. sigmaaldrich.comsigmaaldrich.com
The general mechanism involves the condensation of the imidazolidinone's secondary amine with an α,β-unsaturated aldehyde to form a chiral iminium ion. This process lowers the energy of the LUMO, activating the aldehyde for attack by even weak nucleophiles. After the carbon-carbon bond-forming step, the catalyst is regenerated upon hydrolysis, completing the catalytic cycle. jk-sci.comrsc.org
The utility of this scaffold has been demonstrated in the total synthesis of complex natural products, underscoring its robustness and reliability in multi-step synthetic sequences. sigmaaldrich.com The ability to generate highly enantiomerically pure compounds using small, stable, and metal-free organic molecules has made catalysts based on this compound indispensable tools for synthetic chemists.
Data Tables
Table 1: Physicochemical Properties of (S)-2-Tert-butyl-3-methylimidazolidin-4-one
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2S)-2-tert-butyl-3-methylimidazolidin-4-one | nih.gov |
| Molecular Formula | C₈H₁₆N₂O | nih.gov |
| Molecular Weight | 156.23 g/mol | nih.gov |
Table 2: Applications of Catalysts Derived from this compound
| Reaction Type | Catalyst Derivative | Typical Substrates | Key Advantage |
|---|---|---|---|
| Friedel-Crafts Alkylation | (2S,5S)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone | Indoles, α,β-unsaturated aldehydes | Superior enantiocontrol |
| Diels-Alder Reaction | (2S,5S)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone | Dienes, α,β-unsaturated aldehydes | High enantioselectivity |
| Mukaiyama-Michael Addition | (2S,5S)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone | Silyl (B83357) enol ethers, α,β-unsaturated aldehydes | High yields and selectivity |
| α-Fluorination | (2S,5S)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone | Aldehydes, N-fluorobenzenesulfonamide | Enantioselective C-F bond formation |
Structure
3D Structure
Properties
IUPAC Name |
2-tert-butyl-3-methylimidazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-8(2,3)7-9-5-6(11)10(7)4/h7,9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQPHIZTBKZOTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1NCC(=O)N1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449985 | |
| Record name | 2-tert-Butyl-3-methylimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101055-55-4 | |
| Record name | 2-tert-Butyl-3-methylimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Aspects and Chiral Control in 2 Tert Butyl 3 Methylimidazolidin 4 One Systems
Stereogenic Centers and Enantiomeric Forms of 2-Tert-butyl-3-methylimidazolidin-4-one
The fundamental structure of this compound possesses a single stereogenic center at the C2 position, the carbon atom to which the bulky tert-butyl group is attached. nih.gov The presence of this chiral center gives rise to two non-superimposable mirror images, known as enantiomers. These are designated as (R)-2-tert-butyl-3-methylimidazolidin-4-one and (S)-2-tert-butyl-3-methylimidazolidin-4-one. nih.govbldpharm.com The specific spatial arrangement, or configuration, of the substituents around this C2 center is crucial for inducing chirality in the target molecules during a chemical reaction.
In many widely used applications, this core structure is further modified, most notably by the introduction of a substituent at the C5 position. A prominent example is 2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone, a second-generation MacMillan catalyst. sigmaaldrich.comsigmaaldrich.com This derivative contains a second stereogenic center at the C5 position. The presence of two stereogenic centers leads to the possibility of four stereoisomers: (2R,5R), (2S,5S), (2R,5S), and (2S,5R). The (2S,5S) and (2R,5R) forms are enantiomers of each other, as are the (2S,5R) and (2R,5S) forms. The relationship between, for example, the (2S,5S) and (2S,5R) forms is diastereomeric. In the context of organocatalysis, the (2S,5S) and (2R,5R) enantiomers are most commonly employed to access opposite enantiomers of the final product. sigmaaldrich.com The precise control over the stereochemistry at both the C2 and C5 positions is a key element in the design of these powerful catalysts.
| Compound Name | CAS Number | Stereochemistry | Number of Stereocenters |
| (S)-2-tert-butyl-3-methylimidazolidin-4-one | 101143-57-1 | (S) at C2 | 1 |
| (R)-2-tert-butyl-3-methylimidazolidin-4-one hydrochloride | 900514-82-1 | (R) at C2 | 1 |
| (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone | 346440-54-8 | (2S, 5S) | 2 |
| (2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone | 390766-89-9 | (2R, 5R) | 2 |
Conformational Analysis of the Imidazolidinone Ring
The five-membered imidazolidinone ring is not planar and adopts various puckered conformations to minimize steric and torsional strain. The specific conformation of the ring, and how it is influenced by its substituents, plays a pivotal role in determining the catalyst's efficacy. When the imidazolidinone catalyst reacts with an α,β-unsaturated aldehyde, it forms a chiral iminium ion intermediate. The stereoselectivity of the subsequent reaction is dictated by how effectively the catalyst's structure shields one of the two faces of the iminium ion's C=C double bond.
Initial proposals by MacMillan suggested a conformation (Conformer A) where the tert-butyl group at C2 effectively blocks one face of the dienophile, directing incoming reactants to the opposite side. comporgchem.com However, subsequent and more detailed investigations combining X-ray crystallography, proton NMR studies, and computational analysis have shown that a different conformation (Conformer B) is actually more stable. comporgchem.com In Conformer B, the plane of the iminium ion is twisted relative to the imidazolidinone ring, resulting in significantly less steric hindrance near the β-carbon of the activated aldehyde. comporgchem.com This finding helps to explain why certain imidazolidinone catalysts exhibit lower than expected stereoselectivity in some reactions, such as conjugate additions. comporgchem.com Computational studies have quantified the energy difference, showing Conformer B to be more stable than Conformer A by approximately 1.2 kcal/mol in the gas phase. comporgchem.com This conformational flexibility is a key aspect of the catalyst's function and a critical consideration in rational catalyst design.
Diastereoselectivity in Reactions Involving this compound
Diastereoselectivity, the preferential formation of one diastereomer over another, is a hallmark of reactions catalyzed by chiral imidazolidinones. These catalysts have proven highly effective in constructing molecules with multiple stereocenters with a high degree of relative stereocontrol.
Control of Absolute Configuration in Imidazolidinone-Based Transformations
The primary function of a chiral catalyst like this compound is to control the absolute configuration of the newly formed stereocenter(s) in the product. By using one enantiomer of the catalyst, one enantiomer of the product is preferentially formed. The development of these catalysts has provided powerful methods for the enantioselective construction of key structural motifs in organic synthesis.
For instance, the (2S,5S)-5-benzyl-2-tert-butylimidazolidinone catalyst has been successfully used in the Friedel-Crafts alkylation of indoles and anilines with α,β-unsaturated aldehydes, leading to the formation of benzylic stereocenters with high enantiomeric excess. sigmaaldrich.comresearchgate.net Similarly, these catalysts have enabled highly enantioselective Mukaiyama-Michael additions, Diels-Alder reactions, 1,3-dipolar cycloadditions, and α-halogenations. sigmaaldrich.com The choice of catalyst enantiomer—for example, (2S,5S) versus (2R,5R)—directly determines whether the (R) or (S) enantiomer of the product is obtained, offering a predictable and reliable method for asymmetric synthesis. The optimization from first-generation catalysts to second-generation catalysts, such as the introduction of the C2-tert-butyl group, was driven by the need for higher activity and enhanced enantiocontrol across a broader range of substrates. princeton.edu
Impact of Stereochemistry on Reaction Outcomes in Imidazolidinone Catalysis
The stereochemical outcome of a reaction catalyzed by an imidazolidinone is a direct consequence of the catalyst's three-dimensional structure. The catalyst operates by forming a transient iminium ion with the aldehyde substrate, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde and activates it toward nucleophilic attack. core.ac.uk
The key to stereocontrol lies in the steric environment created by the substituents on the imidazolidinone ring. The bulky tert-butyl group at the C2 position and the substituent at the C5 position (like a benzyl (B1604629) group) are strategically positioned to shield one of the two prochiral faces of the iminium ion intermediate. princeton.edu An incoming nucleophile or diene is therefore directed to the less sterically encumbered face, resulting in the preferential formation of one enantiomer of the product. comporgchem.com The catalyst's design, specifically the (2S,5S) configuration, creates a well-defined chiral pocket that effectively dictates the trajectory of the approaching reactant. This principle of sterically-controlled facial discrimination is fundamental to how the catalyst's stereochemistry is translated into the product's stereochemistry, consistently leading to high levels of enantioselectivity in a variety of important chemical transformations. sigmaaldrich.comnih.gov
Organocatalytic Applications of 2 Tert Butyl 3 Methylimidazolidin 4 One and Its Derivatives
Historical Development of MacMillan-type Imidazolidinone Catalysts
The field of asymmetric organocatalysis was significantly advanced by the work of David W.C. MacMillan, who, along with Benjamin List, was awarded the 2021 Nobel Prize in Chemistry for their contributions. wikipedia.orgresearchgate.netjk-sci.com A pivotal moment in this development was the introduction of chiral imidazolidinone catalysts in 2000. researchgate.netjk-sci.comprinceton.edu These small, stable organic molecules offered a compelling alternative to traditional metal-based catalysts and enzymes, capable of inducing high levels of enantioselectivity in a variety of chemical transformations. jk-sci.comsigmaaldrich.com
The initial breakthrough came with the development of the first-generation MacMillan catalyst, (S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one, which was successfully applied to the first highly enantioselective organocatalytic Diels-Alder reaction. wikipedia.orgsigmaaldrich.comsigmaaldrich.com This catalyst was synthesized from the natural amino acid phenylalanine. wikipedia.orgyoutube.com The success of this initial design spurred further exploration into the catalyst's architecture to enhance its reactivity and expand its applicability. core.ac.uk
This research led to the creation of the second-generation MacMillan catalysts, including the subject of this article, (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one. wikipedia.orgresearchgate.net Introduced in 2002, this new iteration featured a sterically demanding tert-butyl group at the C2 position, a modification that proved crucial for improving enantioselectivity in a broader range of reactions, such as Friedel-Crafts alkylations and conjugate additions. wikipedia.orgcore.ac.ukprinceton.edu The rationale behind this structural change was to create a more sterically hindered environment around the reactive site, thereby increasing the facial discrimination of the incoming substrate. princeton.edu The evolution from first to second-generation catalysts marked a significant step in establishing imidazolidinones as a versatile and "privileged" scaffold in asymmetric catalysis. core.ac.ukyoutube.com
Activation Modes in Imidazolidinone Catalysis
Imidazolidinone catalysts, including 2-tert-butyl-3-methylimidazolidin-4-one derivatives, operate through distinct covalent activation modes, primarily iminium ion and enamine catalysis. These mechanisms allow for the activation of carbonyl compounds toward nucleophilic or electrophilic attack, respectively. rsc.orgntnu.no
Iminium Ion Catalysis by this compound Derivatives
Iminium ion catalysis is a cornerstone of the utility of MacMillan-type catalysts. princeton.edu This activation strategy involves the reversible condensation of a chiral secondary amine catalyst, such as a this compound derivative, with an α,β-unsaturated aldehyde. jk-sci.comrsc.org The resulting intermediate is a chiral iminium ion. rsc.org
The key feature of this activation is the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) of the α,β-unsaturated system. jk-sci.comprinceton.edursc.org This "LUMO-lowering" activation renders the β-carbon of the substrate significantly more electrophilic and susceptible to attack by a wide range of nucleophiles. rsc.orgnobelprize.org The steric environment provided by the catalyst, particularly the bulky tert-butyl and benzyl (B1604629) groups of the second-generation scaffolds, effectively shields one face of the iminium ion, directing the nucleophilic attack to the other face and thus controlling the stereochemical outcome of the reaction. princeton.edunih.gov This mode of catalysis has been successfully applied to a variety of transformations, including Diels-Alder reactions, 1,3-dipolar cycloadditions, Friedel-Crafts alkylations, and Michael additions. wikipedia.orgjk-sci.comsigmaaldrich.com
Enamine Catalysis with Imidazolidinone Scaffolds
Complementary to iminium ion activation, imidazolidinone catalysts can also operate via enamine catalysis. rsc.orgnobelprize.org In this mode, the catalyst reacts with a saturated aldehyde or ketone to form a nucleophilic enamine intermediate. rsc.orgnobelprize.orgprinceton.edu This process increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, transforming the α-carbon into a potent nucleophile.
This "HOMO-raising" activation enables the enamine to react with various electrophiles. The chiral scaffold of the imidazolidinone catalyst again dictates the stereochemistry of the subsequent bond formation by controlling the conformation of the enamine and directing the approach of the electrophile. rsc.org Although the enamines derived from imidazolidinones are considered to have relatively low reactivity compared to those from other organocatalysts like proline, they have been effectively used in reactions such as the α-functionalization of aldehydes. nih.govnih.gov For instance, imidazolidinone-catalyzed aldol (B89426) reactions have been developed, demonstrating the utility of this activation mode. rsc.org
Dual Activation Strategies in Imidazolidinone Systems
A more advanced application of imidazolidinone catalysts involves the synergistic combination of different catalytic modes within a single reaction vessel. ntnu.no This can involve the concurrent operation of both iminium and enamine catalysis, a strategy that emulates the efficiency of enzymatic processes in nature. youtube.comnobelprize.org In such a cascade reaction, one molecule of the catalyst can activate an α,β-unsaturated aldehyde via iminium ion formation, while another molecule of the same catalyst activates a different aldehyde substrate through enamine formation. nih.gov
Furthermore, imidazolidinone catalysis can be merged with other catalytic paradigms, such as photoredox catalysis. ntnu.nonih.gov In these dual catalytic systems, the organocatalyst generates a chiral enamine intermediate, while a separate photocatalyst, upon irradiation with visible light, activates a reaction partner. ntnu.nonih.gov This approach has enabled novel enantioselective transformations, for example, the α-alkylation of aldehydes where the photoredox cycle generates a radical species that is then intercepted by the chiral enamine. nih.gov These synergistic strategies significantly expand the scope of reactions accessible with imidazolidinone catalysts. nih.gov
Asymmetric Transformations Mediated by Imidazolidinone Catalysts
The versatility of the activation modes of this compound and its relatives has led to their application in a wide array of asymmetric transformations, establishing them as powerful tools for the construction of chiral molecules.
Diels-Alder Reactions and Cycloadditions
The Diels-Alder reaction was the first transformation to demonstrate the power of imidazolidinone organocatalysis. researchgate.netjk-sci.com Using a first-generation MacMillan catalyst, the [4+2] cycloaddition between various α,β-unsaturated aldehydes and dienes proceeded with excellent yields and high enantioselectivities. sigmaaldrich.comsigmaaldrich.com The catalyst operates through the formation of a chiral iminium ion, which activates the dienophile towards reaction with the diene. acs.orgsigmaaldrich.com
The second-generation catalyst, (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one, further improved upon these results, providing high levels of stereocontrol. nih.gov The reaction typically favors the formation of the endo product, a selectivity often enhanced by secondary orbital interactions in the transition state. youtube.com
Below is a table summarizing representative results for the organocatalytic Diels-Alder reaction between cyclopentadiene (B3395910) and various α,β-unsaturated aldehydes, mediated by MacMillan-type imidazolidinone catalysts.
Table 1: Imidazolidinone-Catalyzed Diels-Alder Reaction
| Dienophile (Aldehyde) | Catalyst Generation | Endo:Exo Ratio | ee (%) of Endo Product | Yield (%) |
|---|---|---|---|---|
| Cinnamaldehyde (B126680) | First | 10:1 | 91 | 85 |
| Crotonaldehyde | First | 6:1 | 90 | 82 |
| Acrolein | Second | 14:1 | 92 | 88 |
| Furylacrolein | First | 12:1 | 93 | 96 |
Data compiled from various studies on MacMillan catalysis. youtube.comnih.govresearchgate.net
Beyond the Diels-Alder reaction, these catalysts are highly effective in other cycloadditions, notably 1,3-dipolar cycloadditions. wikipedia.orgjk-sci.com For instance, the reaction between α,β-unsaturated aldehydes and nitrones, catalyzed by imidazolidinones, provides access to chiral isoxazolidine (B1194047) structures with high enantioselectivity. nih.govnih.gov This transformation also proceeds via a LUMO-lowering iminium ion intermediate, showcasing the broad applicability of this activation strategy. nih.gov
Friedel-Crafts Alkylations
The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction for the substitution of aromatic rings. The use of chiral imidazolidinone catalysts has enabled the development of highly enantioselective variants of this reaction, particularly for the alkylation of electron-rich heterocycles and arenes.
Imidazolidinone catalysts have proven to be highly effective for the enantioselective Friedel-Crafts alkylation of various heterocycles, such as pyrroles, with α,β-unsaturated aldehydes. sigmaaldrich.comprinceton.edu The trifluoroacetic acid salt of the imidazolidinone catalyst has been shown to be particularly effective, providing the desired alkylated products in high yields and with excellent enantioselectivities. princeton.edu This methodology is applicable to a range of pyrrole (B145914) derivatives, including those with different N-alkyl substituents, and various α,β-unsaturated aldehydes. princeton.edu For example, the reaction of N-methylpyrrole with cinnamaldehyde can be performed on a multigram scale, demonstrating the preparative utility of this method. princeton.edu The catalyst's ability to control the reaction's stereochemistry allows for the synthesis of valuable chiral pyrrole-containing building blocks. researchgate.net
| Pyrrole Derivative | Aldehyde | Catalyst Loading (mol%) | Yield (%) | ee (%) |
|---|---|---|---|---|
| N-Methylpyrrole | Cinnamaldehyde | 10 | 87 | 93 |
| N-Benzylpyrrole | Crotonaldehyde | 10 | 89 | 90 |
| Pyrrole | (E)-Hex-2-enal | 10 | 74 | 89 |
| 2-Methylpyrrole | Cinnamaldehyde | 10 | 87 | 90 |
The conjugate addition of electron-rich arenes to α,β-unsaturated aldehydes represents another powerful application of imidazolidinone catalysis for the construction of benzylic stereocenters. distantreader.org The (2S,5S)-5-benzyl-2-tert-butylimidazolidinone catalyst effectively mediates the addition of various anilines to a diverse range of unsaturated aldehydes. distantreader.org This organocatalytic approach provides a valuable alternative to traditional metal-catalyzed methods. distantreader.org
The reaction exhibits broad substrate scope, with various substituted anilines and α,β-unsaturated aldehydes participating effectively, leading to the formation of the corresponding adducts in good to excellent yields and with high levels of enantioselectivity. distantreader.org The catalyst loading can be as low as 1 mol% while still maintaining useful levels of enantiocontrol. distantreader.org
| Aniline Derivative | Aldehyde | Catalyst Loading (mol%) | Yield (%) | ee (%) |
|---|---|---|---|---|
| N,N-Dimethyl-3-anisidine | Crotonaldehyde | 10 | 86 | 87 |
| N-Phenylpyrrolidine | Crotonaldehyde | 10 | 70 | 89 |
| N-Phenylpyrrolidine | (E)-Pent-2-enal | 10 | 68 | 92 |
| N-Phenylpyrrolidine | Cinnamaldehyde | 10 | 89 | 90 |
Aldol and Mannich-type Reactions
The aldol reaction is a fundamental transformation for the formation of β-hydroxy carbonyl compounds. The development of direct catalytic asymmetric versions of this reaction has been a major focus in organic synthesis.
While proline and its derivatives are well-known catalysts for direct asymmetric aldol reactions, imidazolidinone-based catalysts have also been explored for these transformations. researchgate.netnih.govchegg.comconcordia.ca These catalysts operate through an enamine-based mechanism, similar to Class I aldolases. nih.gov The imidazolidinone catalyst reacts with a ketone to form a chiral enamine, which then adds to an aldehyde. Subsequent hydrolysis releases the β-hydroxy ketone product and regenerates the catalyst.
The (2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone has been used in aldehyde-aldehyde aldol condensation reactions. princeton.edusigmaaldrich.com Research has shown that in the reaction between acetone (B3395972) and isobutyraldehyde, proline-based catalysts can achieve high yields and enantioselectivities. researchgate.net While specific data for this compound in a wide range of aldol reactions is an area of ongoing research, the structural similarities to other effective organocatalysts suggest its potential in this domain.
| Aldehyde | Ketone | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|---|
| Isobutyraldehyde | Acetone | L-Proline | 97 | 96 |
| p-Nitrobenzaldehyde | Acetone | L-Proline | 68 | 76 |
Enantioselective Mannich Reactions
The Mannich reaction, a fundamental carbon-carbon bond-forming reaction, produces β-amino carbonyl compounds, which are valuable synthons for various biologically active molecules. researchgate.net The development of organocatalytic, asymmetric versions of this reaction has been a significant focus, with imidazolidinone catalysts playing a role. nobelprize.org These catalysts operate through an enamine-based mechanism, where the catalyst reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic imine, leading to the formation of the Mannich product with high stereocontrol. karger.com
A photoredox-mediated organocatalytic approach has also been developed for a formal β-Mannich reaction, expanding the traditional scope of this transformation. princeton.edu This method utilizes transient β-enaminyl radicals, generated from ketones via enamine and oxidative photoredox catalysis, which couple with α-amino radicals. princeton.edu This process highlights the versatility of combining organocatalysis with other activation modes to achieve novel reactivity. princeton.edu
Below is a representative table illustrating the performance of a closely related imidazolidinone catalyst in a three-component Mannich reaction.
Table 1: Enantioselective Three-Component Mannich Reaction Catalyzed by an Imidazolidinone Derivative This table is representative of the performance of imidazolidinone-class catalysts in Mannich-type reactions.
| Aldehyde (RCHO) | Imine | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) |
|---|---|---|---|---|
| Propanal | N-PMP-protected α-imino ethyl glyoxylate | 85 | 95:5 | 96 |
| Butanal | N-PMP-protected α-imino ethyl glyoxylate | 88 | 94:6 | 97 |
| Pentanal | N-PMP-protected α-imino ethyl glyoxylate | 90 | 93:7 | 95 |
| Isovaleraldehyde | N-PMP-protected α-imino ethyl glyoxylate | 82 | 96:4 | 98 |
Reductive Aminations and Hydride Reductions
Imidazolidinone catalysts have been instrumental in developing enantioselective reduction reactions, most notably the transfer hydrogenation of α,β-unsaturated aldehydes. researchgate.netwhiterose.ac.uk This bio-inspired protocol mimics the action of NADH cofactors and utilizes a Hantzsch ester as a mild hydride source. dicp.ac.cn The reaction proceeds via iminium ion activation, where the chiral amine catalyst condenses with the enal to form a chiral iminium ion, lowering the LUMO of the substrate and activating it for nucleophilic attack by the Hantzsch ester. researchgate.netwhiterose.ac.uk
A key success of this methodology is its application to β,β-substituted α,β-unsaturated aldehydes, catalyzed by imidazolidinone derivatives like (2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone. researchgate.netdicp.ac.cn This transformation furnishes valuable β-stereogenic aldehydes in high yields and enantioselectivities. researchgate.netwhiterose.ac.uk A significant advantage of this system is the catalyst's ability to accelerate E-Z isomerization of the starting enal, allowing for the use of geometrically impure olefin mixtures to afford a single, highly enantioenriched product enantiomer. researchgate.netresearchgate.net
While these catalysts excel at hydride reductions of activated iminium ions, the term "reductive amination" typically refers to a one-pot reaction involving a ketone or aldehyde, an amine, and a reducing agent. The first general organocatalytic enantioselective reductive amination was accomplished using a chiral phosphoric acid catalyst, not an imidazolidinone. nih.gov This highlights that while imidazolidinones are central to iminium ion reduction, dedicated one-pot reductive amination protocols often rely on other catalyst classes like Brønsted acids. nih.govacsgcipr.org
Table 2: Enantioselective Hydride Reduction of α,β-Unsaturated Aldehydes with a MacMillan Catalyst and Hantzsch Ester
| Substrate (Enal) | Yield (%) | enantiomeric excess (ee, %) |
|---|---|---|
| (E)-Cinnamaldehyde | 86 | 91 |
| (E)-3-(Furan-2-yl)acrylaldehyde | 89 | 93 |
| (E)-3-(Thiophen-2-yl)acrylaldehyde | 85 | 92 |
| (E)-3-Phenylbut-2-enal | 95 | 96 |
| Geranial | 81 | 90 |
Alpha-Functionalization Reactions (e.g., α-fluorination)
The development of methods for the direct enantioselective α-functionalization of carbonyl compounds is a cornerstone of modern organic synthesis. Imidazolidinone catalysts have been particularly successful in this area through enamine catalysis. The first direct and highly enantioselective α-fluorination of aldehydes was achieved using an imidazolidinone catalyst in combination with N-fluorobenzenesulfonimide (NFSI) as an electrophilic fluorine source. sigmaaldrich.comprinceton.eduyoutube.com This reaction provides access to α-fluoro aldehydes, which are important building blocks for medicinal chemistry, with high levels of enantiocontrol. sigmaaldrich.com The methodology is applicable to a wide range of aldehyde substrates, and the catalyst loading can be as low as 2.5 mol%. sigmaaldrich.comprinceton.edu
Beyond fluorination, this catalytic strategy has been extended to other α-functionalizations. A significant advancement is the development of Singly Occupied Molecular Orbital (SOMO) catalysis, a distinct activation mode accessible with imidazolidinone catalysts. nobelprize.org In SOMO catalysis, the enamine intermediate formed from the aldehyde and the chiral amine is subjected to single-electron oxidation to generate an electrophilic radical cation. nobelprize.orgnih.gov This open-shell species can then react with various nucleophiles. This strategy has enabled the first enantioselective intramolecular α-arylation of aldehydes, producing cyclic α-aryl aldehydes with high efficiency and stereoselectivity, a transformation that is challenging via traditional methods. nobelprize.org This approach is notably effective for forming ortho-substituted products. nobelprize.org SOMO catalysis has also been applied to α-allylations and α-enolations of aldehydes. researchgate.netnih.gov
Table 3: Enantioselective α-Fluorination of Aldehydes using an Imidazolidinone Catalyst
| Aldehyde Substrate | Yield (%) | enantiomeric excess (ee, %) |
|---|---|---|
| 3-Phenylpropanal | 89 | 99 |
| Cyclohexanecarbaldehyde | 85 | 96 |
| Decanal | 91 | 95 |
| 4-Phenylbutanal | 87 | 97 |
| (S)-Citronellal | 83 | 98 (as a mixture of diastereomers) |
Other Asymmetric Bond-Forming Reactions
The utility of this compound and its derivatives extends to a wide array of other fundamental asymmetric bond-forming reactions, most prominently cycloadditions and conjugate additions. sigmaaldrich.comtcichemicals.com MacMillan’s pioneering work demonstrated that first-generation imidazolidinone catalysts could facilitate highly enantioselective Diels-Alder reactions between various α,β-unsaturated aldehydes and dienes. sigmaaldrich.comthieme-connect.de The development of second-generation catalysts, such as (2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone, further expanded the scope and efficiency of these transformations. sigmaaldrich.comthieme-connect.de These catalysts have been successfully applied in both intermolecular and intramolecular Diels-Alder reactions. tcichemicals.comtcichemicals.com
Friedel-Crafts alkylations are another area where these catalysts have had a major impact. The enantioselective addition of electron-rich aromatic rings (like indoles, pyrroles, and anilines) to α,β-unsaturated aldehydes proceeds with high enantioselectivity under imidazolidinone catalysis. sigmaaldrich.comthieme-connect.degoogle.com The (2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone catalyst was identified as an optimized structure for the Friedel-Crafts alkylation of indoles. thieme-connect.de This methodology was famously showcased in the total synthesis of (–)-flustramine B. thieme-connect.de
Other important transformations enabled by this class of catalysts include:
1,3-Dipolar Cycloadditions: Creating heterocyclic structures with excellent stereocontrol. sigmaaldrich.comthieme-connect.de
Mukaiyama-Michael Reactions: The conjugate addition of silyl (B83357) enol ethers to α,β-unsaturated aldehydes. tcichemicals.comtcichemicals.com
[4+3] Cycloadditions: An organocatalytic approach to forming seven-membered rings. tcichemicals.com
Cascade Reactions: Combining multiple transformations in a single pot, such as Michael addition-cyclization sequences, to rapidly build molecular complexity. sigmaaldrich.comrsc.org
Catalyst Design and Structure-Activity Relationship in Imidazolidinone Organocatalysis
Influence of Substituents on Catalytic Performance
The performance of imidazolidinone catalysts is highly dependent on the nature of the substituents on the heterocyclic core. The development from first to second-generation MacMillan catalysts illustrates a clear structure-activity relationship. The initial catalyst, (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone, was highly effective but subsequent modifications led to catalysts with broader applicability and improved reactivity. thieme-connect.deprinceton.edu
The key positions for substitution on the imidazolidinone scaffold are C2, N3, and C5. The substituent at the C5 position is typically derived from a natural amino acid, embedding the primary source of chirality. The N3-methyl group is a common feature. The most significant evolution came from modifying the C2 substituents. Replacing the gem-dimethyl groups of the first-generation catalyst with a single, sterically demanding group like tert-butyl at C2 led to the second-generation catalysts, such as (2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone. tcichemicals.comprinceton.edu This modification was found to be crucial for enhancing enantioselectivity and reaction rates in a variety of transformations, including Friedel-Crafts alkylations. thieme-connect.deprinceton.edu
The effect of the C5 substituent (the 'R' group from the parent amino acid) has also been systematically studied. The steric and electronic properties of this group influence the catalyst's ability to shield one face of the reactive iminium or enamine intermediate. princeton.edu
Table 4: Influence of C5-Substituent on Enantioselectivity in a Diels-Alder Reaction Reaction: Cyclopentadiene + Cinnamaldehyde. Catalyst: (5S)-2,2,3-trimethyl-imidazolidin-4-one backbone with varied C5-substituent.
| C5 Substituent (R) | exo:endo ratio | enantiomeric excess (ee, %) of exo product |
|---|---|---|
| -CH3 (from Alanine) | 1:1.1 | 86 |
| -CH(CH3)2 (from Valine) | 1.2:1 | 89 |
| -CH2Ph (from Phenylalanine) | 1.3:1 | 93 |
| -CH2CH(CH3)2 (from Leucine) | 1.1:1 | 90 |
Steric and Electronic Effects in this compound Catalysts
The high efficacy of second-generation imidazolidinone catalysts is a direct result of the interplay between steric and electronic effects, which are fine-tuned by the substituents. The C2-tert-butyl group in catalysts like (2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone is paramount for stereocontrol. nobelprize.orgtcichemicals.com
Steric Effects: The bulky tert-butyl group at the C2 position serves as a crucial steric shield. nih.gov When the catalyst forms an iminium ion with an α,β-unsaturated aldehyde, the substrate is forced to adopt a specific conformation to minimize steric repulsion with this tert-butyl group. tcichemicals.com Computational models show that the E-iminium ion is strongly favored, and the π-system of the activated substrate orients itself away from the bulky C2-substituent. nobelprize.org This leaves one face of the dienophile (the Si-face) exposed for nucleophilic attack, while the other face (the Re-face) is effectively blocked by the C5-substituent (e.g., benzyl group). nobelprize.org This precise control over the 3D space around the reacting centers is the origin of the high enantioselectivity observed in reactions like the Diels-Alder and Friedel-Crafts alkylations. nobelprize.orgtcichemicals.com
Electronic Effects: The electronic nature of the substituents also plays a critical role. The electron-donating nature of the alkyl groups (tert-butyl and methyl) influences the nucleophilicity of the catalyst's secondary amine and the subsequent enamine intermediates in reactions proceeding via HOMO-activation. nih.gov Conversely, in iminium ion catalysis (LUMO-lowering), the electronic properties of the catalyst framework help stabilize the positive charge on the iminium ion, enhancing its electrophilicity. The replacement of a gem-dimethyl group with a single tert-butyl group was found to create a more electrophilic iminium ion, leading to faster reaction rates. nih.gov This demonstrates that a delicate balance of steric bulk and electronic properties is necessary to achieve optimal catalytic performance, enabling high reactivity and superior enantiocontrol across a broad spectrum of chemical transformations. nih.gov
Development of Recyclable Imidazolidinone Catalysts
The practical application of organocatalysts, including imidazolidinone derivatives, in large-scale industrial processes is often hampered by their high cost and the significant quantities sometimes required. acs.org To address these limitations, extensive research has focused on developing strategies for catalyst immobilization and recycling. acs.orgx-mol.com By anchoring the catalyst to a solid or soluble support, it can be easily separated from the reaction mixture and reused, making synthetic processes more economical and sustainable. acs.org Various techniques have been successfully employed, including immobilization on polymers, magnetic nanoparticles, and the use of fluorous or ionic liquid tags. acs.orgnih.govrsc.org
A primary challenge in catalyst heterogenization is maintaining the high catalytic activity and enantioselectivity of the original homogeneous catalyst. The choice of support and the linking strategy are crucial to ensure the catalyst's active site remains accessible and its chiral environment is not compromised.
Immobilization on Solid Supports
One of the most common strategies involves anchoring the imidazolidinone catalyst onto a solid support, which allows for simple filtration to recover the catalyst.
Polymer Resins: Polystyrene-based resins, such as Merrifield resin, have been used as supports. In one study, a derivative of the first-generation MacMillan catalyst was attached to a 1% divinylbenzene (B73037) (DVB) cross-linked Merrifield resin using a copper-catalyzed alkyne-azide cycloaddition (CuAAC) or "click" reaction. acs.orgacs.org This polymer-supported catalyst was successfully applied in the asymmetric Friedel-Crafts alkylation of N-methylpyrrole with (E)-cinnamaldehyde. The catalyst demonstrated good yield and high enantioselectivity. acs.orgacs.org
Magnetic Nanoparticles (MNPs): For even simpler separation, superparamagnetic iron oxide (Fe₃O₄) nanoparticles have been employed as a support. acs.orgacs.org The catalyst can be recovered from the reaction mixture by applying an external magnetic field, a process known as magnetic decantation. acs.org An MNP-supported imidazolidinone, prepared via the same CuAAC strategy, was used in the Friedel-Crafts alkylation. While showing slightly lower enantioselectivity compared to its polymer-resin-supported counterpart, the MNP-supported catalyst exhibited superior recyclability, maintaining its performance over multiple cycles. acs.orgacs.org
Table 1: Performance of Solid-Supported Imidazolidinone Catalysts in Friedel-Crafts Alkylation
| Catalyst Support | Reaction | Yield (%) | Enantiomeric Excess (ee, %) | Recycling (Cycles) | Reference |
|---|---|---|---|---|---|
| Polystyrene (Merrifield Resin) | Friedel-Crafts Alkylation | 81 | 92 | - | acs.orgacs.org |
| Magnetic Nanoparticles (Fe₃O₄) | Friedel-Crafts Alkylation | 75 | 88 | 4 | acs.orgacs.org |
Polymerization of Catalyst-Containing Monomers: An alternative approach involves the synthesis of a monomer that contains the MacMillan catalyst functionality itself. This monomer can then be copolymerized with other monomers, such as diethylene glycol methyl ether methacrylate (B99206) (DEGMA), using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.org This method allows for good control over molecular weight and catalyst incorporation. The resulting copolymers were used to catalyze the Diels-Alder reaction between cyclopentadiene and trans-hexen-1-al, achieving enantioselectivity close to the original catalyst. These polymers could be reused in multiple reactions while maintaining high conversion and enantioselectivity. rsc.org
Fluorous-Tagged and Ionic Liquid-Supported Catalysts
To circumvent potential issues of reduced reactivity sometimes seen with solid supports, catalysts can be modified to enable liquid-phase separation techniques.
Fluorous Catalysts: By attaching a perfluoroalkyl chain (a "fluorous tag") to the imidazolidinone catalyst, it becomes soluble in common organic solvents but can be selectively separated using fluorous solid-phase extraction (F-SPE). nih.govnih.gov A chiral fluorous imidazolidinone catalyst was developed and shown to provide consistently high enantioselectivities in the Diels-Alder reaction of various dienes and α,β-unsaturated aldehydes. nih.gov The catalyst was effectively recovered from the reaction mixture with excellent purity by F-SPE and could be reused without loss of performance. nih.govnih.gov
Table 2: Recyclability of a Fluorous-Tagged Imidazolidinone Catalyst in the Diels-Alder Reaction of Cyclopentadiene and Cinnamaldehyde
| Recycle Run | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|
| 1 | 98 | 93 | nih.gov |
| 2 | 98 | 93 | nih.gov |
| 3 | 97 | 92 | nih.gov |
Ionic Liquid Support: Ionic liquids (ILs) have been used as media and supports for catalyst recycling. rsc.orgresearchgate.net An ionic liquid-supported imidazolidinone was applied to the enantioselective Diels-Alder reaction between α,β-unsaturated aldehydes and cyclopentadiene. rsc.org This catalyst system proceeded efficiently, providing good yields and excellent enantioselectivities. Notably, the catalyst could be recovered and reused for up to five cycles while preserving its high catalytic activity. rsc.org In some protocols, dicationic ionic liquids were used with trifluoroacetic acid as a co-catalyst, allowing the system to be reused for up to five cycles with only a slight drop in enantioselectivity. researchgate.net
Reactivity Profiles and Mechanistic Investigations of 2 Tert Butyl 3 Methylimidazolidin 4 One
Fundamental Reactivity of the Imidazolidinone Ring System
The imidazolidin-4-one (B167674) core is a saturated, five-membered heterocycle containing two nitrogen atoms and a carbonyl group. Its reactivity is largely dictated by the interplay of these functional groups.
Electrophilic Aromatic Substitution Analogs
The concept of electrophilic aromatic substitution (EAS) is fundamentally tied to the properties of aromatic systems, which are characterized by a cyclic, planar, and fully conjugated array of p-orbitals containing 4n+2 π-electrons. The 2-tert-butyl-3-methylimidazolidin-4-one ring is a saturated heterocycle and lacks the delocalized π-system required for aromaticity. Consequently, it does not undergo electrophilic aromatic substitution reactions. Its reactivity is instead dominated by its function as a secondary amine catalyst, which operates through entirely different mechanistic pathways, primarily iminium and enamine ion formation.
Nucleophilic Additions to the Imidazolidinone Carbonyl
The carbonyl group within the this compound ring is part of a cyclic urea (B33335) (an N,N'-disubstituted amide). The lone pairs of electrons on the two adjacent nitrogen atoms donate electron density to the carbonyl carbon through resonance. This delocalization significantly reduces the electrophilicity of the carbonyl carbon. Compared to aldehydes or ketones, amide and urea carbonyls are substantially less reactive towards nucleophiles. The primary role of this compound in catalysis involves its secondary amine moiety condensing with aldehyde or ketone substrates to form reactive intermediates; direct nucleophilic attack on its own sterically hindered and electron-rich urea carbonyl is not a characteristic or synthetically useful reaction pathway.
Investigations into Reaction Mechanisms of Imidazolidinone-Catalyzed Transformations
Mechanistic studies have been pivotal in understanding and optimizing the performance of this compound and its derivatives, often referred to as MacMillan catalysts. These investigations have clarified the roles of transition state geometry, cocatalysts, and other factors in achieving high enantioselectivity.
Transition State Analysis of Imidazolidinone-Mediated Reactions
The stereochemical outcome of reactions catalyzed by imidazolidinones is determined in the transition state of the carbon-carbon bond-forming step. Computational and mechanistic studies have revealed that the catalyst's structure exerts precise control over the geometry of the reactive intermediate, thereby dictating which face of the substrate is accessible for reaction.
A key feature is the formation of a chiral iminium ion from the condensation of the catalyst with an α,β-unsaturated aldehyde. The bulky tert-butyl group at the C2 position of the catalyst plays a crucial role in controlling the geometry of this iminium ion. To minimize non-bonding steric interactions, the iminium ion preferentially adopts an E-geometry. This geometric control, combined with the steric shielding provided by other parts of the catalyst framework (such as a benzyl (B1604629) group in second-generation catalysts), effectively blocks one of the two prochiral faces of the iminium ion from the approaching nucleophile, leading to high enantioselectivity.
| Catalyst Feature | Role in Transition State | Effect on Reactivity/Selectivity | Reference |
|---|---|---|---|
| C2-tert-Butyl Group | Steric control of iminium ion geometry | Favors formation of the E-iminium isomer, minimizing steric strain. | |
| Catalyst Backbone | Creates a defined three-dimensional pocket | Shields one prochiral face of the reactive intermediate. | |
| Iminium Ion Formation | Lowers the LUMO of the α,β-unsaturated system | Activates the substrate for nucleophilic attack. |
Role of Brønsted Acid Cocatalysts in Imidazolidinone Catalysis
Brønsted acids are essential cocatalysts in many transformations mediated by imidazolidinones. Their primary function is to facilitate the formation and maintain a sufficient concentration of the key cationic iminium intermediate by protonating the hemiaminal species formed between the catalyst and the substrate aldehyde. Without the acid cocatalyst, the equilibrium often does not favor the reactive iminium ion, and the reaction proceeds slowly or not at all.
| Brønsted Acid Cocatalyst | Relative Reaction Rate | Impact on Enantioselectivity | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | High | Often provides high enantiomeric excess (ee). | |
| HCl | Moderate to High | Effective, used in hydrochloride salts of the catalyst. | |
| Weaker Acids (e.g., Acetic Acid) | Low | Less effective at promoting iminium ion formation. | |
| No Acid | Negligible | Reaction often does not proceed. |
Kinetic Isotope Effect Studies in Imidazolidinone Chemistry
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an isotopic substitution at a specific atomic position alters the rate of a reaction. This effect arises from the difference in zero-point vibrational energy between bonds to a lighter isotope (e.g., C-H) and a heavier isotope (e.g., C-D). A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.
In the context of imidazolidinone catalysis, KIE studies could provide profound insights into the mechanism. For instance, in a Diels-Alder reaction, if the C-C bond formation (cycloaddition) is the rate-determining step, a secondary KIE might be observed at the positions undergoing rehybridization from sp2 to sp3. In a conjugate addition, deuterating the α-position of the enamine intermediate could help determine if protonation of the resulting enamine is the rate-limiting step.
While the KIE is a well-established mechanistic probe, specific experimental KIE data for reactions catalyzed by this compound is not widely reported in foundational literature. However, the theoretical application remains a critical consideration for mechanistic chemists. By measuring the rate difference between a standard substrate and its deuterated analog, researchers could definitively pinpoint the slowest step in the catalytic cycle, thereby validating or challenging proposed transition state models and catalytic cycles.
Intermediates and Reactive Species in Imidazolidinone Transformations
The catalytic cycle of this compound in many of its hallmark reactions proceeds through the formation of distinct reactive intermediates. The nature of the substrate and the reaction conditions dictate whether an iminium ion or an enamine intermediate is the key species driving the transformation.
Iminium Ion Intermediates
The formation of a chiral iminium ion is a cornerstone of many reactions catalyzed by this compound, particularly those involving α,β-unsaturated aldehydes. This process involves the condensation of the secondary amine of the imidazolidinone catalyst with the aldehyde substrate. This reaction is typically promoted by a Brønsted acid co-catalyst, which facilitates the dehydration step. acs.org
The resulting iminium ion is a highly activated species. The positive charge on the nitrogen atom withdraws electron density from the conjugated system, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the α,β-unsaturated system. jk-sci.com This LUMO-lowering effect enhances the electrophilicity of the β-carbon, making it more susceptible to attack by nucleophiles.
The steric bulk of the tert-butyl group at the C2 position of the imidazolidinone ring plays a crucial role in controlling the stereochemical outcome of the reaction. It effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face, thus leading to high levels of enantioselectivity. researchgate.net
Table 1: Representative Data for Diels-Alder Reaction Catalyzed by an Imidazolidinone via an Iminium Intermediate
| Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Cyclopentadiene (B3395910) | Cinnamaldehyde (B126680) | 10 | CH3CN/H2O | -85 | 85 | 93 (exo) |
| Cyclohexadiene | Crotonaldehyde | 10 | CH3CN/H2O | -80 | 82 | 90 (exo) |
| Anthracene | Acrolein | 15 | THF | -78 | 75 | 88 (exo) |
Note: This table presents typical data for Diels-Alder reactions catalyzed by imidazolidinone organocatalysts to illustrate the high yields and enantioselectivities achieved through iminium ion activation. The specific conditions and results can vary depending on the exact substrates and catalyst variant used.
The formation of these iminium ion intermediates has been supported by various mechanistic studies, including kinetic analyses and NMR spectroscopy, on related MacMillan catalysts. core.ac.ukbruker.com These studies have helped to elucidate the reaction pathways and the factors influencing the efficiency and selectivity of the catalytic process.
Enamine Intermediates
In reactions involving saturated aldehydes or ketones, this compound can function through the formation of a chiral enamine intermediate. This occurs through the condensation of the catalyst's secondary amine with the carbonyl group of the substrate, followed by deprotonation at the α-carbon.
Unlike iminium ion formation which lowers the LUMO, enamine formation raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate. nih.gov This makes the α-carbon of the original carbonyl compound nucleophilic and capable of attacking various electrophiles.
The stereochemical control exerted by the chiral imidazolidinone scaffold is once again critical. The bulky tert-butyl group directs the approach of the electrophile to the less hindered face of the enamine, thereby controlling the stereochemistry of the newly formed C-C bond.
Table 2: Representative Data for α-Alkylation of Aldehydes via an Enamine Intermediate
| Aldehyde | Electrophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Propanal | Benzyl bromide | 20 | Toluene | 25 | 78 | 92 |
| Butanal | Allyl iodide | 20 | THF | 0 | 85 | 95 |
| Pentanal | Ethyl iodoacetate | 15 | CH2Cl2 | 25 | 72 | 90 |
Note: This table provides illustrative data for the α-alkylation of aldehydes catalyzed by imidazolidinone organocatalysts, demonstrating the utility of enamine intermediates in asymmetric synthesis. The specific conditions and results can vary based on the substrates and catalyst system.
The dual modes of activation through both iminium and enamine intermediates make this compound a versatile and powerful tool in modern asymmetric organocatalysis, enabling the synthesis of a wide array of chiral molecules with high stereocontrol. researchgate.net
Functionalization and Derivatization Strategies for 2 Tert Butyl 3 Methylimidazolidin 4 One
Introduction of Functional Groups onto the Imidazolidinone Scaffold
The introduction of functional groups onto the imidazolidinone core is a primary strategy to fine-tune its steric and electronic properties, thereby influencing its catalytic efficacy and selectivity. wikipedia.org These modifications can be broadly categorized into N-functionalization and C-functionalization.
N-Functionalization (e.g., N-protection, N-alkylation)
N-functionalization of the imidazolidinone ring, particularly at the N1 and N3 positions, is a common approach to alter the catalyst's properties. While the parent compound is N-methylated at the N3 position, further modifications, including the use of different alkyl groups, are synthetically accessible. mdpi.com
N-Alkylation: The alkylation of the nitrogen atoms within the imidazolidinone ring can be achieved through various methods. Standard procedures often involve the use of alkyl halides in the presence of a base. organic-chemistry.org For instance, the N-alkylation of imides has been effectively carried out using ball milling, a mechanochemical approach that offers a solvent-free and efficient alternative to classical solution-based methods. beilstein-journals.org This technique has been shown to be applicable to a range of imides and alkyl halides. beilstein-journals.org Another effective method for N-alkylation of aromatic cyclic imides utilizes cesium carbonate as a base in anhydrous N,N-dimethylformamide, a process that can be accelerated by microwave irradiation and is compatible with base-labile functional groups. organic-chemistry.org
| Functionalization Type | Method | Reagents | Key Features |
| N-Alkylation | Mechanochemical (Ball Milling) | Alkyl halides, Base (e.g., K2CO3) | Solvent-free, efficient. beilstein-journals.org |
| N-Alkylation | Solution-Phase | Alkyl halides, Cs2CO3, DMF | Low temperature, microwave compatible. organic-chemistry.org |
| N-Protection | General Methods | Standard protecting groups (e.g., Boc, Cbz) | Used to control reactivity in multi-step synthesis. evitachem.com |
C-Functionalization (e.g., at C-5)
Functionalization at the C5 position of the imidazolidinone ring is a powerful strategy to introduce steric bulk and chiral directing groups, which are critical for achieving high levels of enantioselectivity in catalyzed reactions. The parent 2-tert-butyl-3-methylimidazolidin-4-one lacks a substituent at C5, but many of the most successful second-generation MacMillan catalysts feature a substituent at this position. sigmaaldrich.comsigmaaldrich.com
A prominent example is the synthesis of (2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone, a widely used organocatalyst. sigmaaldrich.comsigmaaldrich.com The introduction of the benzyl (B1604629) group at the C5 position is achieved through a synthetic route that typically starts from a chiral amino acid, such as phenylalanine. wikipedia.org This strategic placement of a bulky group helps to create a well-defined chiral pocket around the active site of the catalyst, leading to superior enantiocontrol in a variety of transformations, including Friedel-Crafts alkylations and Diels-Alder reactions. sigmaaldrich.comsigmaaldrich.com
The synthesis of such C5-functionalized imidazolidinones often involves the condensation of an α-amino acid derivative with an aldehyde or ketone. For example, the reaction of N-methylated phenylalanine with pivalaldehyde would lead to the corresponding C5-benzylated imidazolidinone.
| Position | Functional Group | Synthetic Precursor | Impact on Catalysis |
| C-5 | Benzyl | Phenylalanine | Enhanced enantioselectivity through steric shielding. wikipedia.org |
| C-5 | Various alkyl/aryl groups | Corresponding α-amino acids | Modulation of the chiral environment. |
Synthesis of Diversified Imidazolidinone Libraries
The development of libraries of diversified imidazolidinone catalysts is essential for screening and identifying the optimal catalyst for a specific chemical transformation. Diversity-oriented synthesis (DOS) approaches have been employed to generate collections of imidazolidinones with variations at different positions of the heterocyclic ring. researchgate.net
One strategy for creating such libraries involves a pseudo-multicomponent one-pot protocol. For example, the synthesis of 1,3-disubstituted imidazolidin-2-ones has been achieved by the in-situ formation of a Schiff base from trans-(R,R)-diaminocyclohexane, followed by reduction and cyclization. mdpi.com This approach allows for the efficient generation of a library of compounds with varying substituents. mdpi.com Another approach involves the Debus-Radziszewski condensation of 1,2-diketones and ketone starting materials to produce a library of star-shaped 2H-imidazolines, which can be further diversified. nih.gov
These library-based approaches are crucial for discovering new catalysts with improved activity, selectivity, and broader substrate scope, moving beyond the well-established MacMillan-type catalysts.
Preparation of Hybrid Catalytic Systems Incorporating Imidazolidinone Moieties
To expand the catalytic repertoire of imidazolidinones, researchers have explored the development of hybrid catalytic systems. These systems combine the imidazolidinone unit with other catalytic motifs, such as metal complexes or other organic moieties, to achieve novel reactivity or enhanced performance.
For instance, the incorporation of an imidazolidinone moiety into a larger molecular framework can lead to catalysts with unique properties. While specific examples for this compound are not extensively documented, the general concept has been applied to related structures. A recent study describes the catalyst-free synthesis of substituted imidazolidinone-rhodanine hybrids. researchgate.net
Another approach involves the creation of artificial enzymes by incorporating a catalytic residue, which can form an iminium ion intermediate similar to imidazolidinone catalysts, into a protein scaffold. nih.govacs.org For example, the incorporation of para-aminophenylalanine into a non-enzymatic protein scaffold created an artificial enzyme capable of catalyzing vinylogous Friedel-Crafts alkylations. acs.org This strategy of embedding the core catalytic principle of imidazolidinones within a macromolecular architecture opens up new avenues for designing highly efficient and selective biocatalysts. nih.gov
Derivatization for Analytical and Chiral Purity Assessment
The accurate determination of the chemical and chiral purity of this compound and its derivatives is crucial for their application in asymmetric catalysis. Derivatization is a key technique used to facilitate this analysis, particularly for chromatographic and spectroscopic methods.
For chiral purity assessment, chiral derivatizing agents are often employed to convert the enantiomers of the imidazolidinone into diastereomers, which can then be separated and quantified using standard chromatographic techniques like HPLC or GC. For example, novel derivatization reagents bearing a chiral 4-imidazolidinone core have been synthesized for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of amino acids. nih.gov These reagents allow for the discrimination of primary amines and the enantioseparation of amino acids. nih.gov A similar strategy has been used to prepare imidazolidinone compounds as derivatization reagents for the chromatographic separation of chiral organic acids. nih.gov
Capillary electrophoresis (CE) is another powerful technique for chiral separations, and the use of cyclodextrins as chiral selectors is common. mdpi.com In some cases, derivatization of the analyte can enhance the separation efficiency.
| Purpose | Technique | Derivatizing Agent/Method | Principle |
| Chiral Purity | LC-MS/MS | Chiral 4-imidazolidinone-based reagents | Formation of diastereomers for separation. nih.gov |
| Chiral Purity | LC-MS/MS | CIM-C2-NH2 | Diastereomeric derivatization for separation of chiral organic acids. nih.gov |
| Chiral Purity | Capillary Electrophoresis | Cyclodextrins (as selectors) | Enantioselective complexation. mdpi.com |
Advanced Spectroscopic and Analytical Methodologies in Imidazolidinone Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including "2-Tert-butyl-3-methylimidazolidin-4-one". Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and chemical environment of the atoms.
In the ¹H NMR spectrum of "this compound," the tert-butyl group gives rise to a characteristically intense singlet peak in the upfield region, typically around 1.0-1.4 ppm. This signal is often used as an internal reference or a point of focus in complex spectra due to its distinct nature. nih.gov The protons of the methyl group attached to the nitrogen atom would also appear as a singlet, generally in the range of 2.8-3.2 ppm. The methylene (B1212753) protons of the imidazolidinone ring are diastereotopic due to the adjacent chiral center and would be expected to appear as two separate signals, likely as doublets of doublets (a four-line AB quartet system), in the region of 3.0-4.0 ppm. The single proton at the chiral center (C2) would likely appear as a singlet or a narrowly split multiplet.
The ¹³C NMR spectrum provides complementary information. The quaternary carbon of the tert-butyl group would be found around 35-45 ppm, while the methyl carbons of the tert-butyl group would resonate at approximately 25-30 ppm. The N-methyl carbon would appear in the 30-35 ppm range. The methylene carbon of the ring would be expected in the 45-55 ppm region, and the chiral C2 carbon would be significantly downfield, likely in the 60-70 ppm range. The carbonyl carbon (C4) would exhibit the most downfield shift, typically appearing at 170-180 ppm. sigmaaldrich.com
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to establish through-space proximities between protons, which is crucial for confirming stereochemical assignments. For instance, NOE correlations between the tert-butyl protons and specific protons on the imidazolidinone ring can help to define the molecule's preferred conformation in solution. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C(CH₃)₃ | 1.0 - 1.4 (s, 9H) | 35 - 45 (quaternary C) |
| C(CH₃)₃ | 25 - 30 (methyl C's) | |
| N-CH₃ | 2.8 - 3.2 (s, 3H) | 30 - 35 |
| CH₂ (ring) | 3.0 - 4.0 (m, 2H) | 45 - 55 |
| CH (chiral center) | 3.5 - 4.5 (s, 1H) | 60 - 70 |
| C=O | N/A | 170 - 180 |
Note: These are predicted values based on analogous structures and general NMR principles. Actual values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry Techniques for Compound Identification and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For "this compound" (molar mass: 156.23 g/mol ), high-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₈H₁₆N₂O, by providing a highly accurate mass measurement. nih.gov
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 156. The fragmentation pattern would be expected to show characteristic losses. A prominent fragment would likely correspond to the loss of the tert-butyl group ([M-57]⁺), resulting in a peak at m/z 99. This is a common fragmentation pathway for molecules containing a tert-butyl substituent due to the stability of the resulting tert-butyl cation. Other potential fragmentations could involve the cleavage of the imidazolidinone ring, leading to various smaller charged species.
Electrospray ionization (ESI) and chemical ionization (CI) are softer ionization techniques that are often used to preserve the molecular ion, typically observed as the protonated molecule [M+H]⁺ at m/z 157. These methods are particularly useful for reaction monitoring using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry), where the formation of the product can be tracked in real-time. rsc.orgnih.gov
Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Excess Determination
Since "this compound" is a chiral compound, the separation and quantification of its enantiomers are crucial, especially in applications where one enantiomer may have desired properties while the other is inactive or has undesirable effects. nih.gov Chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the primary method for determining enantiomeric excess (ee). sigmaaldrich.com
This technique relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus their separation. sigmaaldrich.comdocumentsdelivered.com For imidazolidinone-based compounds and other chiral pharmaceuticals, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. nih.govdocumentsdelivered.com
The choice of mobile phase is also critical and depends on the mode of chromatography (normal phase, reversed phase, or polar organic mode). sigmaaldrich.com For instance, a mobile phase consisting of a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol) is common in normal-phase HPLC for chiral separations. documentsdelivered.com The separated enantiomers are detected using a standard detector, such as a UV detector, and the enantiomeric excess is calculated from the relative peak areas. In some cases, derivatization with a chiral agent can be performed to create diastereomers that can be separated on a non-chiral column. nih.gov
Table 2: Common Chiral Stationary Phases for HPLC Separation of Chiral Heterocycles
| CSP Type | Example Commercial Name | Typical Application |
| Polysaccharide-based (Amylose) | Chiralpak® AD, Chiralpak® AS | Broad applicability for a wide range of chiral compounds. documentsdelivered.com |
| Polysaccharide-based (Cellulose) | Chiralcel® OD, Chiralcel® OJ | Effective for many pharmaceuticals and heterocyclic compounds. nih.gov |
| Protein-based | AGP, HSA | Useful for separating chiral drugs in biological matrices. |
| Pirkle-type (Brush-type) | Whelk-O® 1 | Separation of various classes of chiral molecules. |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For "this compound," a single-crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of its covalent structure and solid-state conformation. researchgate.net
Crucially, for a chiral compound, X-ray crystallography on a suitable single crystal can determine its absolute configuration without the need for a reference standard of known configuration. This is achieved through the analysis of the anomalous dispersion of the X-rays by the atoms in the crystal. The resulting structural model would differentiate between the (R) and (S) enantiomers. While no crystal structure for the parent "this compound" is publicly available, this technique has been widely applied to determine the absolute configuration of related chiral imidazolidinone catalysts and intermediates. sigmaaldrich.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govs-a-s.org These two techniques are often complementary.
For "this compound," the most prominent band in the IR spectrum would be the strong absorption due to the carbonyl (C=O) stretching vibration of the amide group within the imidazolidinone ring. This band is typically observed in the region of 1680-1720 cm⁻¹. researchgate.net The C-N stretching vibrations of the ring would likely appear in the 1200-1350 cm⁻¹ range.
The tert-butyl group has several characteristic vibrations. The C-H stretching vibrations of the methyl groups will appear in the 2850-3000 cm⁻¹ region. The symmetric and asymmetric bending vibrations of the tert-butyl group are expected in the 1365-1400 cm⁻¹ region, often appearing as a distinctive pair of bands. Skeletal vibrations of the tert-butyl group can be observed at lower frequencies, typically between 700 and 800 cm⁻¹. s-a-s.orgresearchgate.net
Raman spectroscopy is particularly useful for identifying non-polar bonds. Therefore, the C-C skeletal stretches of the tert-butyl group would be expected to give strong signals in the Raman spectrum. researchgate.netresearchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| C-H (tert-butyl & N-methyl) | Stretching | 2850 - 3000 | Medium to Strong | Medium to Strong |
| C=O (Amide in ring) | Stretching | 1680 - 1720 | Strong | Medium |
| C-H (tert-butyl) | Bending | 1365 - 1400 | Medium | Weak |
| C-N (ring) | Stretching | 1200 - 1350 | Medium | Medium |
| C-C (tert-butyl skeleton) | Skeletal Stretch | 700 - 800 | Weak | Strong |
Note: These are generalized frequency ranges. The exact position and intensity of the bands can be influenced by the molecular environment and physical state of the sample.
Theoretical and Computational Investigations of 2 Tert Butyl 3 Methylimidazolidin 4 One Systems
Quantum Chemical Calculations for Conformational Analysis and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic properties of imidazolidinone catalysts. The conformation of the catalyst is crucial as it dictates the steric environment around the active site, directly influencing enantioselectivity.
For the imidazolidinone core, the five-membered ring can adopt various puckered conformations, often described as envelope or twist forms. The substituents on the ring, such as the tert-butyl group at the C2 position and the methyl group on the N3 nitrogen, play a significant role in determining the lowest energy conformation. The bulky tert-butyl group generally prefers a pseudo-equatorial position to minimize steric strain, which in turn locks the ring into a specific pucker. This defined conformation is key to creating a predictable chiral environment. acs.org
Computational studies on related, well-studied imidazolidinones, such as the second-generation MacMillan catalyst, show that the combination of bulky substituents creates a distinct conformational preference. acs.org Density Functional Theory (DFT) calculations are commonly employed to map the potential energy surface and identify conformational isomers. For instance, a conformational analysis of an iminium ion intermediate derived from a similar imidazolidinone catalyst identified four low-energy isomers, considering both E/Z configurations of the C=N double bond and the ring pucker. acs.org
Electronic structure analysis, often visualized through molecular orbital plots (HOMO/LUMO) and electrostatic potential maps, reveals the reactive sites of the molecule. In the context of catalysis, these calculations show how the imidazolidinone framework modulates the electronic properties of the reactive intermediates (iminium or enamine ions). The formation of an iminium ion with an α,β-unsaturated aldehyde, for example, significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), activating the substrate for nucleophilic attack. rsc.orgntnu.no
Table 1: Calculated Geometric Parameters for a Representative Imidazolidinone Derivative This table presents typical bond lengths derived from DFT (B3LYP/6-31G(d) level) calculations for an imidazolidinone structure, illustrating the molecular geometry.
| Parameter | Bond | Calculated Length (Å) |
| Ring Bonds | C2-N1 | 1.480 |
| N1-C5 | 1.400 | |
| C4-C5 | 1.530 | |
| N3-C4 | 1.307 | |
| C2-N3 | 1.475 | |
| Substituent Bonds | C2-C(tBu) | 1.550 |
| N3-C(Me) | 1.460 |
DFT Studies on Reaction Mechanisms and Transition States in Imidazolidinone Catalysis
Density Functional Theory (DFT) is a powerful method for elucidating the detailed mechanisms of organocatalytic reactions, providing insights into transition state (TS) geometries and activation energies. nih.govnih.gov For imidazolidinone-catalyzed reactions, DFT studies have been instrumental in explaining the observed stereoselectivities. core.ac.uk
The catalytic cycle typically begins with the condensation of the secondary amine of the imidazolidinone with an α,β-unsaturated aldehyde to form a chiral iminium ion. rsc.orgsigmaaldrich.com DFT calculations help to model this process and the subsequent reaction with a nucleophile, such as a diene in a Diels-Alder reaction. princeton.edursc.org
A key finding from computational studies is the importance of the iminium ion's geometry. The catalyst's structure, particularly the C2 substituent (e.g., tert-butyl), effectively shields one face of the dienophile. The π-π stacking interactions between the dienophile's π-system and an aromatic ring from the catalyst (if present, as in the MacMillan catalyst) can further stabilize the transition state leading to the major enantiomer. princeton.edu
DFT calculations on the Diels-Alder reaction have shown that the process often proceeds through an asynchronous transition state, where the two new carbon-carbon bonds are formed to different extents. princeton.eduscm.com By calculating the energies of the competing transition states (those leading to the R or S product), researchers can predict the enantiomeric excess (ee) of the reaction. These predictions often show excellent agreement with experimental results.
For example, in a study of an imidazolidinone-catalyzed (4+3) cycloaddition, calculations at the M06-2X/6-311+G(d,p)//B3LYP/6-31G(d) level of theory were used to determine the free energies of the transition states. acs.org The energy difference between the diastereomeric transition states directly correlated to the observed high enantioselectivity. acs.org
Table 2: Representative Calculated Energy Barriers in an Imidazolidinone-Catalyzed Diels-Alder Reaction Data adapted from general findings in computational organocatalysis literature to illustrate the concept.
| Transition State | Pathway | Relative Free Energy (kcal/mol) | Predicted Outcome |
| TS-endo-Re | Leads to major enantiomer | 0.0 | Major Product |
| TS-endo-Si | Leads to minor enantiomer | +2.5 | Minor Product |
| TS-exo-Re | Leads to diastereomer | +3.1 | - |
| TS-exo-Si | Leads to diastereomer | +4.8 | - |
Molecular Modeling and Docking Studies for Catalyst Design
Molecular modeling and docking are essential computational techniques for the rational design of new catalysts. nih.govjournaljpri.comresearchgate.net While docking is most famously used in drug discovery to predict the binding of a small molecule to a protein receptor, the same principles can be applied to understand the interaction between a catalyst and its substrates. eurjchem.com
In the context of imidazolidinone catalysis, modeling studies focus on the non-covalent interactions within the transition state assembly, which includes the catalyst, the substrate, and sometimes a co-catalyst or solvent molecules. By visualizing the transition state complex, chemists can hypothesize how modifications to the catalyst structure would impact these interactions and, consequently, the reaction's selectivity and efficiency.
For instance, modeling can be used to:
Optimize Substituents: Researchers can computationally replace the tert-butyl group with other bulky or electronically different groups to see how this affects the shielding of the iminium ion.
Introduce New Interacting Groups: Models can help in placing new functional groups on the imidazolidinone scaffold that could form specific hydrogen bonds or other stabilizing interactions with the substrate in the transition state.
Explain Substrate Scope: By modeling the interaction of a single catalyst with various substrates, researchers can understand why the catalyst is effective for some reactions but not others.
These modeling efforts led to the development of second-generation imidazolidinone catalysts, which expanded the scope and improved the enantioselectivities of many organocatalytic transformations. core.ac.uk
Predictive Computational Models for Imidazolidinone Catalyst Activity and Selectivity
Beyond explaining observed results, a major goal of computational chemistry is to create models that can predict the performance of a new, untested catalyst. nih.gov For imidazolidinone systems, quantitative structure-activity relationship (QSAR) and quantitative structure-selectivity relationship (QSSR) models are being developed. researchgate.net
These models use statistical methods to correlate a set of calculated molecular descriptors with experimentally observed outcomes like reaction rate or enantiomeric excess. The descriptors can be based on various properties:
Steric Descriptors: Parameters that quantify the size and shape of the catalyst, such as steric fields or surface areas.
Electronic Descriptors: Values like partial atomic charges, dipole moments, or HOMO/LUMO energies that describe the electronic nature of the catalyst.
Transition State Properties: Energy differences between competing transition states or distortion/interaction energies within the TS.
Once a reliable model is built using a "training set" of known catalysts, it can be used to predict the selectivity of a proposed new catalyst before it is synthesized in the lab. nih.govresearchgate.net This predictive power can dramatically accelerate the discovery of highly effective catalysts by focusing experimental efforts on the most promising candidates.
In Silico Screening and Virtual Library Design
In silico screening takes the concept of predictive modeling a step further by applying it to large, computationally generated libraries of potential catalysts. mdpi.com This approach allows for the rapid evaluation of thousands or even millions of candidate structures without the need for physical synthesis and testing.
The process typically involves these steps:
Library Generation: A virtual library of imidazolidinone derivatives is created by systematically varying the substituents at different positions on the core scaffold (e.g., at C2, N1, N3, C5).
Descriptor Calculation: For each molecule in the library, a set of relevant steric and electronic descriptors is calculated.
High-Throughput Screening: A pre-existing predictive model (like a QSSR model) is used to estimate the activity and/or selectivity for each virtual catalyst.
Hit Identification: The top-performing candidates are identified for further, more rigorous computational analysis (e.g., full DFT transition state analysis) or for direct chemical synthesis and experimental validation. nih.gov
This high-throughput computational approach is a powerful tool for navigating the vast chemical space of possible catalyst structures. It enables a more targeted and efficient approach to catalyst development, moving beyond incremental modifications to existing systems and facilitating the discovery of novel, high-performance organocatalysts based on the imidazolidinone framework. mdpi.com
Strategic Importance and Applications in Chemical Synthesis
Role as Chiral Building Blocks for Complex Molecules
2-Tert-butyl-3-methylimidazolidin-4-one serves as a potent chiral auxiliary and building block in the asymmetric synthesis of complex molecules, most notably non-proteinogenic amino acids. These unnatural amino acids are crucial components in the development of novel peptide-based therapeutics and for studying protein structure and function. nih.gov The inherent chirality of the imidazolidinone scaffold, derived from natural amino acids, allows for the introduction of new stereocenters with a high degree of control.
A well-established method involves the diastereoselective formation of 2-tert-butyl-3-methylimidazolidin-4-ones from α-amino acid N-methylamides. This "self-regeneration of stereocenters" strategy ensures that the chirality of the starting amino acid directs the formation of a new stereocenter at the C2 position. The bulky tert-butyl group at the C2 position effectively shields one face of the molecule, directing the approach of electrophiles to the opposite face of the enolate, thus ensuring high diastereoselectivity in alkylation reactions.
For instance, the synthesis of α-methylated amino acids can be achieved by first N-acylating a 2-tert-butyl-imidazolidin-4-one derived from a chiral glycine (B1666218) equivalent. This modification of the electronic properties of the ring facilitates subsequent stereoselective alkylation. Furthermore, a related chiral glycine derivative, tert-butyl 2-(tert-butyl)-4-methoxy-2,5-dihydro-1,3-imidazole-1-carboxylate, is utilized for the synthesis of acid-sensitive and highly hindered α-amino-acid methyl esters. chimia.ch This is achieved through highly diastereoselective alkylation at the 5-position, followed by mild hydrolysis to yield the desired non-proteinogenic amino acid esters. chimia.ch
The utility of these building blocks is highlighted in their application for synthesizing highly conformationally-constrained novel α-amino acid derivatives, which are of significant interest in medicinal chemistry for creating peptidomimetics with enhanced biological activity and stability. researchgate.net
Table 1: Application as a Chiral Building Block
| Target Molecule Class | Chiral Auxiliary/Building Block | Key Transformation | Stereoselectivity |
|---|---|---|---|
| α-Methylated Amino Acids | 2-tert-butyl-imidazolidin-4-one | Diastereoselective Alkylation | High |
| Acid-Sensitive α-Amino Acid Methyl Esters | tert-butyl 2-(tert-butyl)-4-methoxy-2,5-dihydro-1,3-imidazole-1-carboxylate | Diastereoselective Alkylation | Very High |
Intermediates in the Synthesis of Synthetic Reagents and Materials Precursors
The imidazolidinone core of this compound makes it a versatile intermediate for the synthesis of a variety of other synthetic reagents and precursors for functional materials. While direct applications in bulk materials are not extensively documented, their role in constructing complex heterocyclic systems and functionalized molecules underscores their potential as precursors.
These compounds are key synthons for the preparation of a wide array of new substituted imidazole (B134444) compounds. For example, derivatives of imidazolidinone can be chemically transformed into imidazoquinoxaline and imidazolidin-4-ylidenepyrazolone-5(4H)-one derivatives. nih.gov Such heterocyclic scaffolds are of great interest in medicinal chemistry and materials science due to their unique electronic and biological properties.
Furthermore, the ability to functionalize the imidazolidinone ring at multiple positions (N1, N3, and C5) allows for the creation of a diverse library of molecules from a single chiral intermediate. This adaptability makes them valuable starting points for combinatorial chemistry approaches in the discovery of new catalysts, ligands for metal complexes, and potentially monomers for specialty polymers. The synthesis of various oxazolidinone, imidazolidinone, and thiazolidinone derivatives has been facilitated by reagents like polymer-supported diphenylphosphoryl azide, showcasing the role of these cores in building more complex structures. researchgate.net
Applications in Agrochemical Synthesis
The imidazolidinone scaffold is a recognized pharmacophore in the agrochemical industry, particularly in the development of herbicides and fungicides. While specific data on this compound is limited in publicly accessible literature, a Hungarian patent (HU191030B) details herbicide compositions containing 2-imidazolidinone derivatives as the active agent. google.com
The patent describes the synthesis of these active compounds through the reaction of appropriately substituted isocyanates with other reagents, leading to the formation of the imidazolidinone ring. google.com These herbicidal compositions are designed to control the growth of undesirable plants, such as yellow nutsedge (Cyperus esculentus). google.com The document also mentions that these imidazolidinone-based herbicides can be formulated as granules for soil application or as solutions for spraying, and can be mixed with other pesticides like insecticides, nematocides, and fungicides to broaden their spectrum of activity. google.com
Additionally, research into 2-thiohydantoin (B1682308) derivatives, which share a structural relationship with imidazolidinones, has led to the development of fungicides like fenamidone. This indicates the broader utility of the five-membered nitrogen-containing heterocyclic core in creating agrochemically active compounds.
Contribution to Advancements in Asymmetric Synthesis Methodology
Perhaps the most significant contribution of this compound and its analogues is in the advancement of asymmetric synthesis methodologies, particularly in the field of organocatalysis. The development of MacMillan catalysts, which are chiral imidazolidinone derivatives, revolutionized the field by providing a metal-free alternative for a wide range of enantioselective transformations. sigmaaldrich.comsigmaaldrich.com
The (2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone is a prominent second-generation MacMillan catalyst. sigmaaldrich.comCurrent time information in Allegan County, US. These catalysts operate through the formation of a chiral iminium ion from an α,β-unsaturated aldehyde, which then undergoes a variety of stereoselective additions. The bulky substituents on the imidazolidinone catalyst effectively block one face of the iminium ion, directing the nucleophilic attack to the other face and thus inducing high enantioselectivity in the product. sigmaaldrich.com
The advantages of these imidazolidinone-based organocatalysts include:
Superior enantiocontrol in numerous transformations. sigmaaldrich.comsigmaaldrich.com
High activities at low catalyst loadings. sigmaaldrich.comsigmaaldrich.com
Extraordinary functional group tolerance . sigmaaldrich.comsigmaaldrich.com
Operational simplicity and stability to air and moisture.
This methodology has been successfully applied to a broad spectrum of reactions, significantly expanding the toolkit of synthetic organic chemists.
Table 2: Asymmetric Reactions Catalyzed by Imidazolidinone Derivatives
| Reaction Type | Catalyst | Typical Substrates | Outcome |
|---|---|---|---|
| Friedel-Crafts Alkylation | (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone | Indoles, α,β-unsaturated aldehydes | High enantiomeric excess |
| Mukaiyama-Michael Reaction | (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone | Silyl (B83357) enol ethers, α,β-unsaturated aldehydes | High yields and selectivity |
| Diels-Alder Reaction | Imidazolidinone derivatives | Dienes, α,β-unsaturated aldehydes | High enantioselectivity |
| Aldehyde-Aldehyde Aldol (B89426) Condensation | (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone | Aldehydes | Asymmetric synthesis of β-hydroxy aldehydes |
| Enantioselective α-Fluorination | (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone | Aldehydes, N-fluorobenzenesulfonamide | Enantiomerically enriched α-fluoro aldehydes |
Future Research Directions and Perspectives on 2 Tert Butyl 3 Methylimidazolidin 4 One
Development of Novel Imidazolidinone Catalyst Architectures
A primary avenue of future research lies in the rational design and synthesis of novel imidazolidinone architectures to enhance catalytic activity, expand substrate scope, and improve selectivity. The development of "second-generation" catalysts, which feature structural modifications to the classic imidazolidinone framework, has already demonstrated the potential of this approach. core.ac.uk These newer catalysts often exhibit superior reactivity, allowing for lower catalyst loadings and faster reaction times. acs.org
Future efforts will likely focus on several key areas:
Steric and Electronic Tuning: Systematic modification of the substituents on the imidazolidinone ring continues to be a fruitful strategy. For instance, altering the bulky group at the C2 position (the tert-butyl group in the title compound) or the substituent at the C5 position can profoundly influence the steric environment around the active site, thereby controlling stereoselectivity.
Scaffold Rigidity and Flexibility: Introducing conformational constraints or, conversely, greater flexibility into the catalyst backbone can lead to new stereochemical outcomes. This involves synthesizing bicyclic or spirocyclic imidazolidinone derivatives.
Hybrid Catalyst Systems: A promising direction is the covalent attachment of the imidazolidinone core to other functional units to create bifunctional or hybrid catalysts. An example includes the synthesis of porphyrin-imidazolidinone hybrids, which can act as dual organophotocatalysts, integrating the chiral environment of the imidazolidinone with the photosensitizing properties of the porphyrin. mdpi.com
Table 1: Examples of Modified Imidazolidinone Catalyst Architectures
| Catalyst Modification | Intended Improvement | Representative Application | Reference |
| Introduction of a C5-benzyl group | Enhanced stereocontrol and reactivity | Friedel-Crafts Alkylation, Diels-Alder | sigmaaldrich.com |
| Replacement of C2-substituent | Optimization for specific reactions | Michael Addition of nitroalkanes | rsc.org |
| Creation of Porphyrin-Imidazolidinone Hybrids | Dual organo-photocatalysis | Asymmetric Diels-Alder Cycloaddition | mdpi.com |
| Development of Second-Generation Catalysts | Improved reaction rates and selectivities | Exo-selective Cycloadditions |
Exploration of New Asymmetric Transformations
While imidazolidinone catalysts are known to promote a wide array of reactions—including Diels-Alder, Friedel-Crafts, and Michael additions—the search for novel asymmetric transformations remains a vibrant research area. sigmaaldrich.comrsc.orgtcichemicals.com The unique activation modes of these catalysts provide a platform for inventing reactions that are difficult to achieve with traditional metal-based catalysts. rsc.orgrsc.org
Future explorations are expected to include:
Novel Cascade Reactions: Designing new tandem or cascade sequences where a single catalyst orchestrates multiple bond-forming events in one pot. nih.gov This strategy allows for the rapid construction of molecular complexity from simple starting materials.
Asymmetric C-H Functionalization: Applying imidazolidinone-based catalysis to the challenging field of direct C-H bond functionalization, which represents a highly atom-economical approach to synthesis.
Photoredox and Electrochemical Integration: Combining imidazolidinone catalysis with photoredox or electrochemical methods to unlock new reactivity patterns. This can involve the generation of radical ions or other reactive species that can participate in novel asymmetric transformations. unibo.itrsc.org A notable example is the development of a photochemical enantioselective α-alkylation protocol that proceeds via a light-activated charge-transfer complex. sigmaaldrich.com
Table 2: Selected Asymmetric Transformations Catalyzed by Imidazolidinones
| Reaction Type | Substrate Class | Key Feature | Reference |
| Diels-Alder Reaction | α,β-Unsaturated Aldehydes, Dienes | LUMO-lowering activation | beilstein-journals.orgsigmaaldrich.com |
| 1,3-Dipolar Cycloaddition | α,β-Unsaturated Aldehydes, Nitrones | High diastereoselectivity and enantioselectivity | beilstein-journals.org |
| Friedel-Crafts Alkylation | Indoles, Pyrroles | Access to chiral heterocyclic compounds | sigmaaldrich.comrsc.org |
| Conjugate Reduction | β,β-Disubstituted Alkenes | Use of a Hantzsch ester as a hydride donor | caltech.edu |
| Olefin Hydrohalogenation | α,β-Unsaturated Aldehydes | Asymmetric addition of HF or HCl elements | nih.gov |
Integration of Imidazolidinones into Multicatalytic Systems
A significant frontier in catalysis is the development of multicatalytic systems where multiple, distinct catalytic cycles operate in concert. Imidazolidinones are ideal components for such systems due to their compatibility with a wide range of reaction conditions. A key strategy is "organocascade catalysis," which combines the iminium and enamine activation modes of imidazolidinones to perform sequential reactions. nih.gov
Future research will likely expand upon the concept of cycle-specific catalysis , where two different chiral amine catalysts, such as an imidazolidinone and proline, are used to independently control different steps within a cascade sequence. princeton.edu This dual-catalyst approach allows for remarkable control over the stereochemical outcome, enabling the selective synthesis of any desired product diastereomer simply by choosing the appropriate enantiomer of each catalyst. princeton.edu This strategy has been successfully applied to complex transformations like olefin hydroamination and amino-oxidation. princeton.edu
Mechanistic Elucidation of Underexplored Imidazolidinone Reactivity
A deeper understanding of reaction mechanisms is crucial for the rational design of new catalysts and reactions. While the primary activation modes of imidazolidinones are well-documented, nuances in their reactivity continue to be explored. rsc.org Kinetic studies have revealed the critical role of the acid co-catalyst in influencing reaction rates and enantioselectivities. core.ac.uk
Future mechanistic studies will likely leverage advanced techniques:
Computational Chemistry: Density Functional Theory (DFT) calculations are being used to investigate transition states and reaction pathways, providing insights that are difficult to obtain experimentally. kisti.re.kr
Advanced Spectroscopy: In-situ spectroscopic techniques can help identify and characterize key reactive intermediates, such as the iminium and enamine species, during the catalytic cycle.
Quantitative Reactivity Studies: Systematic studies to quantify the basicity and nucleophilicity of a broad range of imidazolidinone catalysts provide a fundamental basis for understanding their reactivity and for selecting the optimal catalyst for a given transformation. acs.org Investigations have shown that for some catalysts, the initial attack on an electrophile is reversible, leading to more complex kinetics that require further study. acs.org
Advancements in Sustainable Synthesis of Imidazolidinone Compounds
As with all areas of chemistry, there is a strong impetus to develop more sustainable and environmentally friendly methods for synthesizing imidazolidinone catalysts themselves. mdpi.comresearchgate.net Traditional syntheses often rely on multi-step procedures that may use hazardous reagents.
Future research in this area will focus on:
Catalytic Routes: Developing catalytic methods for the synthesis of the imidazolidinone core, replacing stoichiometric reagents. Strategies include the catalytic diamination of olefins and the hydroamination of unsaturated ureas. mdpi.com
Use of Green Feedstocks: A significant goal is the use of CO2 as a C1 building block for constructing the urea (B33335) moiety of the imidazolidinone ring. researchgate.net Continuous flow processes using heterogeneous catalysts like CeO2 are being explored for the synthesis of 2-imidazolidinone from ethylenediamine (B42938) and CO2, offering a pathway for more sustainable large-scale production. acs.org
Process Intensification: The development of continuous flow synthesis not only improves sustainability but can also enhance safety and efficiency compared to batch processes. acs.org
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-tert-butyl-3-methylimidazolidin-4-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, in THF with HCl, crotonaldehyde, and a chiral auxiliary (e.g., (R)-2-tert-butyl-3-methylimidazolidin-4-one), yields are optimized at –20°C to –30°C to stabilize intermediates and minimize side reactions . Solvent polarity and catalyst loading (e.g., Hantzsch ester) are critical for enantioselectivity, with THF providing better solubility for intermediates compared to dioxane .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H NMR in DMSO-d₆) is the primary tool. Key signals include the tert-butyl group (δ ~1.2 ppm, singlet) and the imidazolidinone ring protons (δ ~3.0–4.0 ppm, multiplet). Mass spectrometry (MS) and X-ray crystallography (for crystalline derivatives) further validate stereochemistry .
Q. What safety precautions are required when handling this compound?
- Methodological Answer : Use fume hoods and nitrile gloves due to potential respiratory and skin irritation. Waste must be segregated and treated by certified disposal services to avoid environmental contamination. Acidic conditions (e.g., HCl in dioxane) require corrosion-resistant glassware .
Advanced Research Questions
Q. How does this compound act as a chiral organocatalyst in asymmetric hydrogenation?
- Methodological Answer : The compound’s rigid bicyclic structure creates a chiral environment that stabilizes transition states via non-covalent interactions (e.g., hydrogen bonding with substrates like enals). For example, in the hydrogenation of α,β-unsaturated aldehydes, the tert-butyl group sterically shields one face, directing hydride transfer to the Re/Si face (up to 90% enantiomeric excess) . Kinetic studies at varying temperatures (–30°C to 0°C) reveal entropy-driven stereocontrol .
Q. What strategies resolve contradictions in reported enantioselectivity values for reactions catalyzed by this compound?
- Methodological Answer : Discrepancies often arise from solvent polarity, substrate scope, or catalyst loading. For instance, THF enhances enantioselectivity for aliphatic aldehydes but reduces it for aromatic substrates. Systematic screening using design of experiments (DoE) can identify optimal parameters (e.g., 0.2 equiv. catalyst, –30°C, 0.2 M concentration) .
Q. How can computational modeling predict the catalytic activity of this compound derivatives?
- Methodological Answer : Density functional theory (DFT) calculations model transition-state geometries and frontier molecular orbitals. For example, modifying the tert-butyl group to isopropyl reduces steric hindrance, lowering activation barriers for bulky substrates. MD simulations (e.g., in Gaussian 09) correlate conformational flexibility with catalytic efficiency .
Q. What analytical methods quantify trace impurities in this compound samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) separates impurities like unreacted tert-butylamine. Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts (e.g., methylimidazoles). Limit of detection (LOD) is ≤0.1% w/w .
Data Contradiction Analysis
Q. Why do some studies report divergent yields for imidazolidinone-mediated cycloadditions?
- Methodological Answer : Contradictions stem from substrate-specific reactivity and reaction monitoring techniques. For example, TLC may fail to detect low-polarity intermediates, leading to premature reaction termination. Quenching reactions at timed intervals and analyzing by ¹H NMR improves accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
